(S)-Piperazine-2-carboxylic acid methyl ester chemical properties
(S)-Piperazine-2-carboxylic acid methyl ester chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (S)-Piperazine-2-carboxylic acid methyl ester
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties—possessing two basic nitrogen atoms that can enhance aqueous solubility and serve as hydrogen bond acceptors—have cemented its role in a vast array of FDA-approved therapeutics, from kinase inhibitors to antipsychotics.[3][4] Within this important class of heterocycles, chiral C-substituted derivatives offer an invaluable tool for introducing specific three-dimensional architecture into drug candidates.
(S)-Piperazine-2-carboxylic acid methyl ester is a key chiral building block derived from this scaffold. The presence of a stereocenter at the C2 position, combined with three distinct functional handles (two secondary amines at N1 and N4, and a methyl ester), makes it a highly versatile synthon for constructing complex molecules with precise spatial arrangements. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on the practical considerations essential for its use in a research and development setting. A central theme is the strategic management of the N1 and N4 nitrogens, whose differential reactivity is the key to unlocking the molecule's synthetic potential.
Physicochemical Properties
Direct experimental data for the unprotected (S)-piperazine-2-carboxylic acid methyl ester is not extensively published, primarily because it is often generated and used in situ or, more commonly, handled as an N-protected derivative to enable selective chemical transformations. The data presented below is a consolidation of predicted values, experimental data for the parent carboxylic acid, and data for its common N-Boc protected analogues to provide a comprehensive physicochemical profile for the practicing scientist.
| Property | Value / Description | Source / Comment |
| IUPAC Name | methyl (2S)-piperazine-2-carboxylate | --- |
| Molecular Formula | C₆H₁₂N₂O₂ | --- |
| Molecular Weight | 144.17 g/mol | --- |
| CAS Number | 781588-93-0 | For the (R)-enantiomer, often used interchangeably in databases for the racemic or unspecified ester. |
| Appearance | Expected to be a colorless oil or low-melting solid | Inferred from related structures. |
| Boiling Point | Predicted: ~250-300 °C | No experimental data available. The parent acid has a predicted boiling point of 313.6°C.[5] |
| Melting Point | Not available | The parent (S)-piperazine-2-carboxylic acid melts at 243-247 °C with decomposition.[5][6] |
| Solubility | Expected to be soluble in water, methanol, and other polar organic solvents. | The two basic nitrogens and the ester group confer polarity. |
| pKa | Predicted: pKa₁ ≈ 5.5-6.5 (N4), pKa₂ ≈ 9.0-10.0 (N1) | Predicted values. The N4 nitrogen is expected to be the more basic of the two secondary amines. |
| N-Boc Analogs | (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS: 796096-64-5) (S)-4-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS: 314741-39-4) | These are stable, crystalline solids and are commercially available.[7][8] |
Synthesis and Chemical Reactivity
The utility of (S)-piperazine-2-carboxylic acid methyl ester is defined by its synthesis from the parent amino acid and the nuanced reactivity of its functional groups.
Synthesis
The most direct and common route to the title compound is the esterification of (S)-piperazine-2-carboxylic acid. Due to the presence of the two basic amine groups, this reaction is typically performed under acidic conditions, which simultaneously protonates the nitrogens and catalyzes the esterification.
Caption: General workflow for the synthesis of the target ester.
Field-Proven Protocol: Acid-Catalyzed Esterification
This protocol is adapted from standard procedures for the esterification of amino acids.[9]
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-piperazine-2-carboxylic acid (1.0 eq).
-
Solvent Addition: Suspend the starting material in anhydrous methanol (approx. 0.1–0.2 M concentration).
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Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.5–2.0 eq) dropwise via syringe.
-
Causality: Thionyl chloride reacts with methanol to generate HCl in situ as well as methyl chlorosulfite, both of which catalyze the esterification. This method is highly effective and avoids the need for bubbling corrosive HCl gas. The excess SOCl₂ ensures the reaction goes to completion and helps scavenge any trace water.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4–16 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂. The crude product is often obtained as the dihydrochloride salt.
-
Isolation: To obtain the free base, the crude salt is dissolved in water, cooled to 0 °C, and the pH is carefully adjusted to >10 with a strong base (e.g., 2M NaOH or K₂CO₃). The aqueous layer is then extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the final product.
-
Trustworthiness: The self-validating step here is the pH adjustment and extraction. The product's solubility is significantly higher in organic solvents as a free base than as a salt, ensuring efficient extraction only after successful neutralization.
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Chemical Reactivity: The N1 vs. N4 Dichotomy
The core chemical challenge and synthetic opportunity presented by this molecule is the selective functionalization of its two non-equivalent secondary amine nitrogens.
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N4 Nitrogen: This nitrogen behaves like a typical secondary amine. It is the more nucleophilic and less sterically hindered of the two, making it the primary site of reaction for alkylation, acylation, arylation, and reductive amination under standard conditions.
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N1 Nitrogen: This nitrogen is part of an α-amino ester moiety. Its nucleophilicity is reduced due to steric hindrance from the adjacent C2 substituent and potential electronic withdrawal effects. It is significantly harder to functionalize directly without first modifying the N4 position.
This reactivity difference mandates a protection-group strategy for any synthesis requiring functionalization at the N1 position or sequential, distinct modifications at both nitrogens.
Caption: Strategic use of protecting groups for selective functionalization.
Applications in Drug Development
The (S)-piperazine-2-carboxylate core is a powerful scaffold for building molecules that can precisely orient functional groups to interact with biological targets. Its derivatives have been explored in a multitude of therapeutic areas.
A notable example is in the development of Multitarget-Directed Ligands (MTDLs) for Alzheimer's disease, where the piperazine core serves as a central linker to connect fragments that inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10] In a recent study, a series of 1,4-disubstituted piperazine-2-carboxylic acid derivatives were synthesized and evaluated, demonstrating that modifications on the piperazine scaffold could tune enzyme inhibitory potency and selectivity.[10]
The ester functional group is a particularly useful handle. It can be maintained as an ester, hydrolyzed to the carboxylic acid to introduce a key acidic or hydrogen bonding group, or converted to a wide range of amides to explore structure-activity relationships (SAR).
Caption: Elaboration of the core scaffold into a complex molecule.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of (S)-piperazine-2-carboxylic acid methyl ester.
Caption: A typical analytical workflow for characterization.
Protocol: Purity Determination by HPLC (Derivatization Method)
Because the piperazine core lacks a strong UV chromophore, quantitative analysis by HPLC-UV requires a derivatization step to attach a UV-active tag.
-
Standard & Sample Preparation:
-
Prepare a stock solution of a reference standard in diluent (e.g., 50:50 acetonitrile:water).
-
Accurately weigh and dissolve the sample to be tested in the same diluent to a similar concentration.
-
-
Derivatization Reaction:
-
To 1.0 mL of the sample/standard solution, add 1.0 mL of a borate buffer solution (pH ~9).
-
Add 1.0 mL of a derivatizing agent solution, such as 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile.
-
Causality: NBD-Cl reacts with secondary amines under basic conditions to form a stable, highly UV-active adduct. The basic buffer deprotonates the amine, making it nucleophilic for the reaction.
-
-
Reaction Quench & Dilution: Heat the mixture (e.g., 60 °C for 30 min). Cool, then quench with a small amount of acid (e.g., formic acid) and dilute to a final volume with the mobile phase.
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λmax of the NBD adduct (e.g., ~340 nm).
-
Quantification: Calculate purity based on the area percent of the main derivative peak relative to all other peaks.
-
Trustworthiness: This method is validated by running a blank (reagents only) to ensure no interfering peaks and by confirming the linearity of the response with a calibration curve of the derivatized reference standard.
-
Structural Elucidation by NMR Spectroscopy
-
¹H NMR (in CDCl₃ or D₂O):
-
-OCH₃ (ester methyl): A sharp singlet at ~3.7 ppm.
-
-C2-H (chiral center): A multiplet (likely a doublet of doublets) between 3.3–3.6 ppm.
-
Piperazine Ring Protons: A complex series of overlapping multiplets between ~2.5–3.4 ppm.
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-NH Protons: Two broad singlets, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
C=O (ester carbonyl): ~170–175 ppm.
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-OCH₃ (ester methyl): ~52 ppm.
-
-C2 (chiral center): ~55–60 ppm.
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Piperazine Ring Carbons: Multiple signals between ~40–55 ppm.
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Safety and Handling
While specific toxicology data for (S)-piperazine-2-carboxylic acid methyl ester is not available, general precautions for piperazine derivatives should be followed. Related compounds are classified as irritants.[12][13]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration at 2–8 °C is recommended.[6]
-
In Case of Exposure:
-
Skin: Immediately wash the affected area with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Seek medical attention if irritation or other symptoms persist.
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Conclusion
(S)-Piperazine-2-carboxylic acid methyl ester is a high-value chiral building block whose true synthetic power is realized through a deep understanding of its chemical properties. While its direct use is limited, its role as a precursor to selectively N-protected intermediates is critical in the multi-step synthesis of complex pharmaceutical agents. The differential reactivity between the N1 and N4 positions is not a limitation but a feature that enables chemists to perform sequential, site-selective modifications. By mastering the synthesis, protection strategies, and analytical characterization of this versatile scaffold, drug development professionals can effectively incorporate it into programs aimed at discovering the next generation of precisely engineered therapeutics.
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